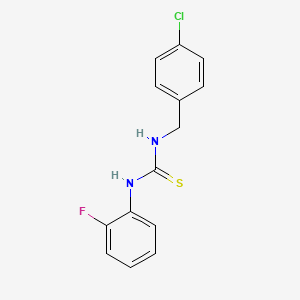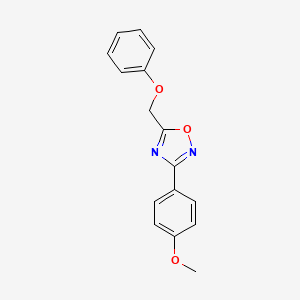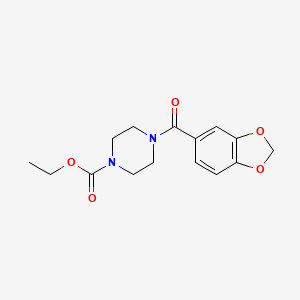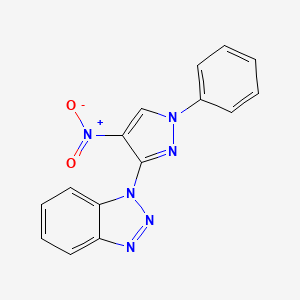![molecular formula C16H11F3N2O3 B5725887 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that belongs to the group of acrylamides. It is a yellow crystalline powder that is widely used in scientific research. This compound has various applications in different fields of science, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has various scientific research applications. It is used as a fluorescent probe in biochemical assays to study protein-protein interactions. This compound is also used as a reference compound in drug discovery research to identify potential drug candidates. Additionally, it is used in medicinal chemistry research to design and synthesize new compounds with improved pharmacological properties.
作用機序
The mechanism of action of 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood. However, it is believed that this compound interacts with target proteins by forming covalent bonds with specific amino acid residues. This interaction leads to changes in protein conformation, which can affect protein function and activity.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have cytotoxic effects on cancer cells.
実験室実験の利点と制限
One advantage of using 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments is its high sensitivity and selectivity in detecting protein-protein interactions. Additionally, this compound is stable and easy to handle in the laboratory. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore its use as a tool for studying protein-protein interactions in living cells. Additionally, research can be conducted to design and synthesize new compounds based on the structure of 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide with improved pharmacological properties.
Conclusion:
In conclusion, 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a versatile compound that has various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, its high sensitivity and selectivity make it a valuable tool for studying protein-protein interactions. There are also several future directions for research on this compound, which can lead to the development of new therapeutic agents and tools for scientific research.
合成法
The synthesis of 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 4-nitroaniline and 3-(trifluoromethyl)benzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.
特性
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)20-15(22)9-6-11-4-7-14(8-5-11)21(23)24/h1-10H,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQIIPFSOPROX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)




![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)

![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)

![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
